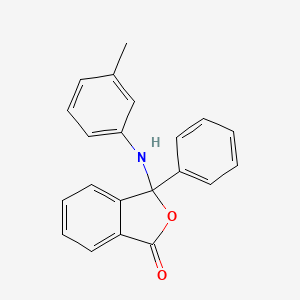
1-(Propán-2-il)-4-metoxibenceno-2-metil
Descripción general
Descripción
4-Methoxy-2-methyl-1-(propan-2-yl)benzene, also known as 2-isopropyl-4-methylanisole, is an aromatic compound with the molecular formula C11H16O. It is a derivative of anisole, where the methoxy group is substituted at the para position relative to the isopropyl group. This compound is known for its pleasant odor and is used in various applications, including as a fragrance component in perfumes and as an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene are currently unknown. This compound, also known as 2-Isopropyl-5-methylanisole
Result of Action
The molecular and cellular effects of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene’s action are currently unknown due to the lack of research on this compound .
Análisis Bioquímico
Biochemical Properties
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene is not well-defined . It is speculated that it might interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene in laboratory settings
Dosage Effects in Animal Models
The effects of different dosages of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene in animal models have not been studied yet
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxy-2-methyl-1-(propan-2-yl)benzene involves the Friedel-Crafts alkylation of anisole with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5OCH3+CH3CHClCH3AlCl3C6H4(OCH3)(CH(CH3)2)
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of modern catalytic systems and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro derivatives can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Major Products Formed
Nitration: 4-Methoxy-2-methyl-1-(propan-2-yl)nitrobenzene.
Oxidation: 4-Hydroxy-2-methyl-1-(propan-2-yl)benzene.
Reduction: 4-Methoxy-2-methyl-1-(propan-2-yl)aniline.
Comparación Con Compuestos Similares
Similar Compounds
Anisole (Methoxybenzene): Lacks the isopropyl and methyl groups, making it less sterically hindered.
Thymol (2-Isopropyl-5-methylphenol): Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
4-Methoxy-1-methyl-2-(propan-2-yl)benzene: Similar structure but different substitution pattern.
Uniqueness
4-Methoxy-2-methyl-1-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and isopropyl groups influences its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-methoxy-2-methyl-1-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)11-6-5-10(12-4)7-9(11)3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUFKDKLVOPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281444 | |
| Record name | 4-methoxy-2-methyl-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-42-0 | |
| Record name | NSC21721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-2-methyl-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




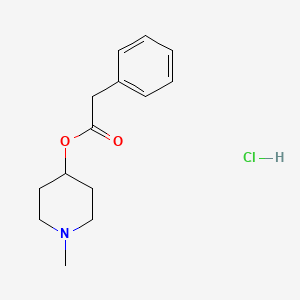
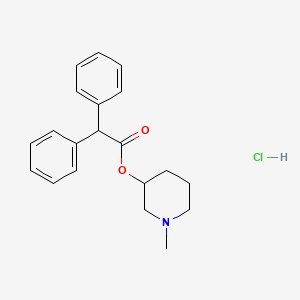
![3-[(2,4-dimethylphenyl)sulfamoyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1656736.png)
![1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B1656737.png)
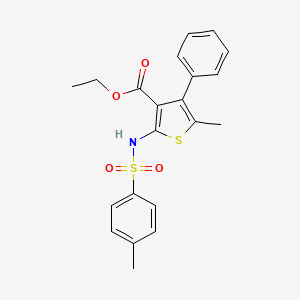
![1-(Biphenyl-4-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B1656739.png)
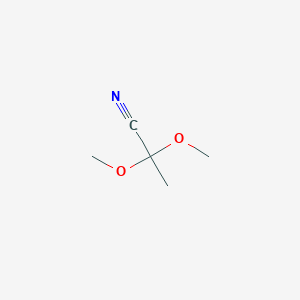


![3-bromo-N-[4-[(4-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B1656748.png)
